molecular formula C13H18ClNOS B284110 2-(butylsulfanyl)-N-(4-chloro-2-methylphenyl)acetamide

2-(butylsulfanyl)-N-(4-chloro-2-methylphenyl)acetamide

Cat. No.: B284110
M. Wt: 271.81 g/mol
InChI Key: OJVCLOLURIUBKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(butylsulfanyl)-N-(4-chloro-2-methylphenyl)acetamide is a chemical compound with a molecular formula of C14H20ClNO2S. It is also known as BSC-1 or N-(4-chloro-2-methylphenyl)-2-(butylthio)acetamide. This compound is of interest to the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of BSC-1 is not well understood. However, it has been suggested that it may inhibit the activity of enzymes involved in cancer cell growth and inflammation. Further research is needed to elucidate the precise mechanism of action of BSC-1.
Biochemical and Physiological Effects:
BSC-1 has been found to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. These findings suggest that BSC-1 may have potential therapeutic applications in the treatment of cancer and pain.

Advantages and Limitations for Lab Experiments

BSC-1 is a relatively easy compound to synthesize and purify. It is also stable under normal laboratory conditions. However, it is important to note that BSC-1 is a relatively new compound, and its properties and potential applications are not well understood. Further research is needed to fully characterize its advantages and limitations for lab experiments.

Future Directions

There are several future directions for research on BSC-1. One potential avenue of research is to further investigate its mechanism of action. This could involve studying its effects on specific enzymes involved in cancer cell growth and inflammation. Another direction for research is to explore its potential applications in the treatment of other diseases, such as neurological disorders. Finally, it may be useful to investigate the potential side effects of BSC-1 in order to better understand its safety profile.

Synthesis Methods

The synthesis of BSC-1 involves the reaction between 4-chloro-2-methylaniline and butyl mercaptan in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic anhydride and acetic acid to yield BSC-1. This method is efficient and yields a high purity product.

Scientific Research Applications

BSC-1 has potential applications in the field of medicinal chemistry. It has been shown to have inhibitory effects on the growth of cancer cells in vitro. In addition, it has been found to have anti-inflammatory and analgesic effects in animal models. These findings suggest that BSC-1 may be a promising candidate for the development of new cancer therapies and pain medications.

Properties

Molecular Formula

C13H18ClNOS

Molecular Weight

271.81 g/mol

IUPAC Name

2-butylsulfanyl-N-(4-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C13H18ClNOS/c1-3-4-7-17-9-13(16)15-12-6-5-11(14)8-10(12)2/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,16)

InChI Key

OJVCLOLURIUBKF-UHFFFAOYSA-N

SMILES

CCCCSCC(=O)NC1=C(C=C(C=C1)Cl)C

Canonical SMILES

CCCCSCC(=O)NC1=C(C=C(C=C1)Cl)C

Origin of Product

United States

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